Tri(Amino-PEG4-amide)-amine
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Overview
Description
Tri(Amino-PEG4-amide)-amine is a compound with the molecular formula C61H118N10O20 and a molecular weight of 1311.65. It is primarily used in proteomics research and other biochemical applications . This compound is known for its unique structure, which includes three amino groups attached to a polyethylene glycol (PEG) backbone, making it highly versatile in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Amino-PEG4-amide)-amine involves multiple steps, starting with the preparation of the PEG backbone. The PEG backbone is then functionalized with amino groups through a series of chemical reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tri(Amino-PEG4-amide)-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various alkyl halides or acyl chlorides can be used as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce simpler amines .
Scientific Research Applications
Chemistry
In chemistry, Tri(Amino-PEG4-amide)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is used for labeling and tracking biomolecules. Its PEG backbone provides biocompatibility, making it suitable for use in various biological assays and imaging techniques .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. The PEG backbone enhances the solubility and stability of therapeutic agents, improving their efficacy and reducing side effects .
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Tri(Amino-PEG4-amide)-amine involves its interaction with specific molecular targets. The amino groups can form covalent bonds with various biomolecules, facilitating their labeling or modification. The PEG backbone enhances the solubility and stability of the compound, allowing it to function effectively in different environments .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(Amino-PEG4-amide): Similar in structure but with four amino groups instead of three.
Di(Amino-PEG4-amide): Contains two amino groups and is used in similar applications.
Mono(Amino-PEG4-amide): Contains a single amino group and is often used as a simpler alternative.
Uniqueness
Tri(Amino-PEG4-amide)-amine stands out due to its three amino groups, providing a balance between reactivity and stability. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H81N7O15/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMWQLDBQAVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H81N7O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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